Product packaging for 3-Hydroxybut-3-en-2-one(Cat. No.:CAS No. 73623-81-1)

3-Hydroxybut-3-en-2-one

Cat. No.: B14439018
CAS No.: 73623-81-1
M. Wt: 86.09 g/mol
InChI Key: ODAGVHZCFDRKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxybut-3-en-2-one (C4H6O2) is a chemical compound belonging to the β-keto-enol family, a class of structures recognized for their versatile utility in medicinal chemistry and organic synthesis . This compound features a keto-enol tautomerism, typically existing predominantly in the enol form stabilized by a strong, conjugated six-membered intramolecular hydrogen bond, which is a key characteristic of its reactivity . As a building block, its β-keto-enol pharmacophore is a valuable scaffold for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds with potential biological activities . In research settings, analogs and derivatives incorporating the β-keto-enol motif have demonstrated significant biological activities, spurring interest in their potential as therapeutic agents. For instance, such structures have been investigated as potent inhibitors and have shown promising in vitro antifungal activity against strains like Fusarium oxysporum, as well as antiproliferative activity against human breast cancer cell lines (e.g., MDA-MB241) . The mechanism of action for bioactive β-keto-enols is complex and may involve multiple pathways, including the ability to chelate metal ions in biological systems, penetrate cell membranes, and interact with active sites of enzymes . Researchers value this compound for its role in drug discovery and development. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B14439018 3-Hydroxybut-3-en-2-one CAS No. 73623-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73623-81-1

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

3-hydroxybut-3-en-2-one

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h5H,1H2,2H3

InChI Key

ODAGVHZCFDRKSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxybut 3 En 2 One and Its Structural Analogs

Classical Synthetic Routes to 3-Hydroxybut-3-en-2-one

Traditional organic synthesis provides foundational methods for constructing the carbon backbone and introducing the necessary functional groups of this compound.

Condensation reactions are fundamental for forming the carbon-carbon bonds necessary to build β-hydroxyketones, the structural class to which this compound belongs. The Aldol (B89426) condensation involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxyaldehyde or β-hydroxyketone. iitk.ac.in This reaction proceeds via the formation of an enolate ion, which acts as a nucleophile, attacking the carbonyl carbon of a second molecule. iitk.ac.inmasterorganicchemistry.com

A key variation is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. praxilabs.com This "crossed" or "mixed" aldol reaction is advantageous as it minimizes self-condensation and often leads to a single primary product. numberanalytics.commiracosta.edu The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration, especially upon heating, to yield a more stable α,β-unsaturated ketone. masterorganicchemistry.compraxilabs.commiracosta.edu For instance, the synthesis of (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, an analog of this compound, has been achieved by reacting hydroxy-acetone with anisaldehyde in the presence of hydrochloric acid. nih.gov

Table 1: Examples of Condensation Reactions for β-Hydroxyketone Synthesis
Reactant 1Reactant 2Reaction TypeCatalyst/ConditionsProduct TypeCitation(s)
Acetone (B3395972)4-FluorobenzaldehydeClaisen-SchmidtBaseβ-Hydroxyketone (dehydrates) praxilabs.com
Aldehyde (with α-H)Aromatic Aldehyde (no α-H)Claisen-SchmidtBaseα,β-Unsaturated Ketone numberanalytics.com
Hydroxy-acetoneAnisaldehydeAldol CondensationHydrochloric Acid, HeatAromatic β-Hydroxyketone nih.gov
EthanalFormaldehydeCrossed AldolHeated Sodium SilicateAcrolein quora.com

Oxidative methods provide an alternative route to this compound and its derivatives by selectively transforming precursor molecules. The choice of oxidizing agent and substrate is critical to achieving the desired product, as the β-hydroxy enone system can be sensitive to oxidative conditions, sometimes leading to complex product mixtures. psu.edu

Common strategies involve the oxidation of corresponding 1,3-diols or 3-hydroxyketones. psu.edu However, powerful oxidation methods like those using TPAP-NMO, PCC, PDC, Dess-Martin periodinane, or Swern oxidation can fail to yield the desired product and instead result in decomposition or rearrangement. psu.edu For example, the oxidation of a precursor diol with SO3·Py-DMSO was found to produce an α,β-unsaturated aldehyde instead of the targeted β-hydroxy enamide system. psu.edu A more successful approach involves the Wacker-type oxidative cyclization of homoallylic alcohols to prepare substituted 2-methylchromanone derivatives, which are structurally related. nih.gov Another strategy is the oxidation of methyl vinyl glycolate (B3277807) (MVG) using mild oxidizing agents to synthesize the related compound methyl 2-oxobut-3-enoate. dtu.dk

Table 2: Oxidative Strategies for Related Enone Structures
Precursor MoleculeReagent/MethodProductNotesCitation(s)
1,3-DiolSO3·Py-DMSOα,β-Unsaturated AldehydeDesired β-hydroxy enone was unstable. psu.edu
Homoallylic AlcoholsWacker-Type Cyclization2-Methylchromanone DerivativesInvolves a 1,5-hydride shift mechanism. nih.gov
Methyl Vinyl Glycolate (MVG)Mild Oxidizing AgentsMethyl 2-oxobut-3-enoateProvides a novel dienophile for Diels-Alder reactions. dtu.dk
C2-Substituted Indoles & HydroquinonesCo/Salen-catalyzed Aerobic Oxidation3-IndolylquinonesPrecursors for complex benzofuroindolines. acs.org

Advanced and Stereoselective Synthesis of this compound Precursors and Derivatives

Modern synthetic chemistry increasingly focuses on controlling stereochemistry, which is crucial for applications in pharmaceuticals and materials science. Advanced methods allow for the synthesis of specific enantiomers of chiral hydroxybutenones and their precursors.

Asymmetric synthesis aims to produce chiral molecules with a high degree of enantiomeric purity. unipd.it For hydroxybutenone structures, this often involves the stereoselective creation of a chiral alcohol center. One prominent strategy is the rhodium-catalyzed asymmetric addition, where a chiral ligand complexed to a rhodium catalyst directs the addition of a nucleophile to a prochiral center. vulcanchem.com

However, biocatalytic methods have emerged as a powerful and highly efficient tool for asymmetric synthesis. unipd.it These processes utilize enzymes to catalyze reactions with high enantioselectivity. core.ac.ukmdpi.com A common application is the asymmetric reduction of a ketone to a chiral secondary alcohol, a direct precursor to chiral hydroxybutenone derivatives. magtech.com.cn This enzymatic approach offers a complementary tool to traditional chemical and chemocatalytic methods. unipd.it

Biocatalysis leverages the high selectivity of enzymes and microorganisms to perform challenging chemical transformations. core.ac.uk The synthesis of chiral alcohols, which are key intermediates for pharmaceuticals, is a major application of this technology. mdpi.commagtech.com.cn

Enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and lipases are widely used. mdpi.comworktribe.com These biocatalysts can reduce prochiral ketones to single-enantiomer alcohols with exceptional yield and enantiomeric excess (e.e.). mdpi.com For example, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-alcohol has been achieved with 95% yield and 96% e.e. using whole cells of Geotrichum candidum. mdpi.com Similarly, an enzymatic cascade involving an aldol condensation followed by an asymmetric reduction catalyzed by a reductase from Pseudomonas syringae (DpkAPsyrin) has been used to prepare a series of (S,E)-2-hydroxy-4-arylbut-3-enoic acids with high yields (57-85%) and excellent enantioselectivity (87-99% e.e.). researchgate.net These enzymatic reactions often require a cofactor like NADPH, which can be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase, to make the process economically viable. mdpi.com

Table 3: Bio-Catalytic and Enzymatic Synthesis of Chiral Hydroxybutenone Precursors
BiocatalystSubstrateProductYieldEnantiomeric Excess (e.e.)Citation(s)
Geotrichum candidum SC 5469 cells4-Chloro-3-oxobutanoic acid methyl ester(S)-4-Chloro-3-hydroxybutanoic acid methyl ester95%96% mdpi.com
Hansenula fabianii SC 13894 cellsSubstituted ketone(2R,3S)-3-(4-methoxyphenyl)-N,N-dimethyl-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine88%95% mdpi.com
Ketoreductase KRED1001Ketoester(R)-hydroxy ester82% (isolated as acid)>99.5% mdpi.com
DpkAPsyrin from P. syringae2-Oxo-4-arylbut-3-enoic acids(S,E)-2-Hydroxy-4-arylbut-3-enoic acids57-85%87-99% researchgate.net
rAaeUPO (Unspecific Peroxygenase)Racemic propargylic alcoholsPropargylic ketonesGood to excellentN/A (Oxidative Kinetic Resolution) nih.gov

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and utilize renewable resources. The synthesis of this compound and its analogs can be approached through several sustainable strategies.

Biocatalysis is inherently a green technology. nih.gov Enzymatic reactions are typically conducted under mild conditions, such as ambient temperature and atmospheric pressure, in aqueous media, which reduces energy consumption and avoids the use of volatile organic solvents. core.ac.uk The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. nih.gov

Another key aspect of green chemistry is the use of renewable feedstocks. Methyl vinyl glycolate (MVG), or methyl 2-hydroxybut-3-enoate, is a platform molecule that can be produced from the zeolite-catalyzed degradation of renewable resources like mono- and disaccharides. rsc.orgrsc.org MVG serves as a versatile precursor for a variety of chemical transformations, including metathesis and rearrangement reactions, to produce valuable derivatives. rsc.org Furthermore, processes are being developed that utilize biomass-derived oxygenates, such as furfural (B47365) and acetone, in condensation and hydrogenation reactions to create larger molecules, demonstrating a path from biomass to complex chemical structures. ou.edu The use of low-cost, renewable substrates like sugarcane molasses for the production of related poly(3-hydroxybutyrate) by microorganisms also highlights the move towards more sustainable chemical manufacturing. researchgate.net

Reactivity and Mechanistic Investigations of 3 Hydroxybut 3 En 2 One

Tautomeric Equilibria and Isomerism of 3-Hydroxybut-3-en-2-one

Keto-Enol Tautomerism: Experimental and Theoretical Characterization

This compound exists as a pair of constitutional isomers that readily interconvert, a phenomenon known as tautomerism. Specifically, it undergoes keto-enol tautomerism, where the "keto" form contains a carbonyl group and the "enol" form consists of a hydroxyl group attached to a doubly bonded carbon. libretexts.orglibretexts.org The equilibrium between these two forms is dynamic, with the relative stability of each tautomer influenced by various factors. libretexts.org

For simple carbonyl compounds, the keto form is generally more stable and thus predominates at equilibrium. libretexts.orglibretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. libretexts.org However, the stability of the enol tautomer can be significantly influenced by factors such as intramolecular hydrogen bonding and conjugation. libretexts.org In the case of 1,3-dicarbonyl compounds, for instance, the enol form can be stabilized through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen, as well as by conjugation of the double bond with the remaining carbonyl group. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is first protonated. Subsequently, a base removes a proton from the α-carbon, leading to the formation of the C=C double bond and the hydroxyl group of the enol. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: Under basic conditions, a base abstracts an α-hydrogen, forming an enolate ion. This is followed by the protonation of the enolate oxygen to yield the enol. libretexts.orglibretexts.org

Theoretical calculations and experimental methods, such as proton magnetic resonance (¹H NMR) spectroscopy, are employed to study and characterize these tautomeric equilibria. researchgate.net The chemical shift of the enolic proton in the NMR spectrum can provide insights into the stability of the enol form. researchgate.net

Positional Isomerism: Distinction and Interconversion with Related Hydroxybutenones

Beyond tautomerism, this compound also has positional isomers, which are compounds with the same molecular formula but different arrangements of functional groups. Its key positional isomers include 1-hydroxybut-3-en-2-one (B1253473) and 4-hydroxybut-3-en-2-one. Distinguishing between these isomers is crucial for understanding their unique chemical properties and reactivity.

1-Hydroxybut-3-en-2-one and 4-hydroxybut-3-en-2-one differ from this compound in the position of the hydroxyl group relative to the ketone and the double bond. These structural differences lead to distinct chemical behaviors. For instance, the synthesis of carbamates through the ring-opening of cyclic carbonates can yield a mixture of products including (((1-hydroxybut-3-en-2-yl)oxy)carbonyl)glycine, highlighting the reactivity of related hydroxybutenone structures. rsc.org

Interconversion between positional isomers is not a spontaneous process like tautomerism and typically requires specific reaction conditions that promote rearrangements. For example, nonconjugated β,γ-unsaturated ketones can be isomerized to their more stable α,β-unsaturated counterparts through acid catalysis, a process that involves the formation of an enol intermediate. libretexts.org This type of isomerization underscores the potential for interconversion between different positional isomers of hydroxybutenone under specific chemical stimuli.

Reaction Mechanisms

Nucleophilic Addition Reactions and Adduct Formation

The chemical reactivity of this compound is significantly influenced by the electrophilic nature of its carbonyl carbon. This makes it susceptible to nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of an adduct. evitachem.com This is a characteristic reaction of enones. evitachem.com

The presence of both a ketone and an enol tautomer provides multiple sites for nucleophilic attack. Nucleophiles can add to the carbonyl carbon of the keto form or potentially to the double bond in a conjugate addition fashion, especially if the system is an α,β-unsaturated carbonyl compound. The formation of various adducts is a key aspect of its chemistry, for example, in the synthesis of complex molecules. rsc.org

Rearrangement Pathways (e.g., Sigmatropic Shifts, Intramolecular Rearrangements)

This compound and its isomers can undergo various rearrangement reactions, which are crucial in synthetic organic chemistry. These rearrangements can be triggered by heat, light, or catalysts and often proceed through concerted mechanisms.

One important class of rearrangements is sigmatropic shifts, which involve the migration of a sigma-bond across a pi-system. A notable example is the chemspider.comnih.gov-Wittig rearrangement, a chemspider.comnih.gov-sigmatropic reaction where deprotonated allyl ethers rearrange to form homoallylic alcohols. organic-chemistry.org This type of rearrangement proceeds through a five-membered cyclic transition state and is highly regioselective. organic-chemistry.org While not a direct reaction of this compound itself, the principles of sigmatropic rearrangements are applicable to molecules with similar structural motifs.

Intramolecular cyclizations are another significant rearrangement pathway. For instance, base-catalyzed intramolecular cycloadditions of related allyl-propynyl ethers can lead to the formation of cyclic structures. scispace.com These reactions often involve an initial isomerization to an allene, followed by an intramolecular cycloaddition and subsequent hydrogen shifts. scispace.com

Redox Chemistry and Transformation Pathways

The redox chemistry of this compound involves both oxidation and reduction of its functional groups. The carbonyl group can be reduced to a secondary alcohol, and the hydroxyl group can be oxidized.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis and can be achieved using various reducing agents. researchgate.net For example, aqueous titanium trichloride (B1173362) can be used for the reduction of cyclic ketones. researchgate.net The stereochemical outcome of such reductions is often dependent on the reaction conditions and the mechanism involved. researchgate.net

Conversely, the hydroxyl group can be oxidized. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. The interplay between the ketone and hydroxyl groups, along with the double bond, provides a rich landscape for various redox transformations.

Reactivity Profiles in Complex Chemical Environments

The reactivity of this compound, an α,β-unsaturated keto-enol, is of significant interest, particularly within complex settings such as the Earth's atmosphere and in solution-phase chemical systems. Its bifunctional nature, possessing both a ketone and an enol hydroxyl group, dictates its diverse reaction pathways.

Atmospheric and Aqueous Phase Reactivity

In atmospheric science, this compound is recognized for its potential role in the formation of secondary organic aerosols. Its behavior is largely governed by its interactions with key atmospheric oxidants and its response to solar radiation.

Reaction with Hydroxyl Radicals (OH): The gas-phase reaction with OH radicals is a primary degradation pathway. This reaction can lead to the formation of a peroxy radical, specifically the 4-hydroxybut-3-en-2-one peroxy radical caltech.edu. In the aqueous phase of clouds and fog, oxidation by OH radicals is a significant sink for this compound copernicus.org. Studies comparing its lifetime with respect to aqueous-phase OH oxidation and direct photolysis have been conducted to determine the dominant atmospheric removal process copernicus.orgcopernicus.org.

Formation from Criegee Intermediates: Mechanistic studies have shown that this compound can be formed from the unimolecular decay of isoprene-derived Criegee intermediates. Specifically, the syn-conformer of methyl vinyl ketone oxide (MVK-oxide) can decompose into an excited 3-hydroperoxybuta-1,3-diene (HPBD) intermediate, which subsequently cleaves to form OH radicals and a 2-oxibuta-1,3-diene radical. These products can then react via a roaming mechanism to yield 1-hydroxybut-3-en-2-one, a tautomer of the title compound rsc.org.

Aqueous Phase Behavior: In the aqueous environment of cloud droplets, this compound is notable for its ability to hydrate (B1144303) and potentially form oligomers copernicus.org. Furthermore, it exists in a keto-enol equilibrium with 3-oxobutanal copernicus.org. This equilibrium influences its reactivity and physical properties, such as solubility and volatility.

Reactions in Solution

In solution, the electrophilic nature of the carbonyl group and the conjugated double bond allows for various addition reactions.

Thiol Addition: In the presence of a catalyst, the aldehydic carbonyl group of a related isomer, vinyl glyoxal, can react with nucleophiles like butanethiol (BuSH). This forms a hemithioacetal intermediate, 1-(butylthio)-1-hydroxybut-3-en-2-one, which can undergo further reactions researchgate.net. This highlights the reactivity of the carbonyl function in this compound and its isomers towards nucleophilic attack in complex reaction mixtures.

Detailed Research Findings

The following tables summarize key reactivity data and mechanistic information for this compound in various environments.

Table 1: Key Reactions of this compound in Complex Environments

EnvironmentReactant(s)Key Product(s)/IntermediatesReaction TypeSource(s)
Gas Phase (Atmosphere)OH Radical4-hydroxybut-3-en-2-one peroxy radicalRadical Addition caltech.edu
Aqueous Phase (Clouds)OH Radical, hv (light)Various oxidation & photolysis productsOxidation, Photolysis copernicus.orgcopernicus.org
Gas Phase (Atmosphere)Formed from syn-MVK-oxide1-hydroxybut-3-en-2-oneUnimolecular Decay / Roaming Mechanism rsc.org
Aqueous Phase (Clouds)WaterHydrated forms, OligomersHydration, Oligomerization copernicus.org
Solution (Catalyzed)Butanethiol (BuSH)1-(butylthio)-1-hydroxybut-3-en-2-oneHemithioacetalization researchgate.net

Table 2: Atmospheric Chemistry Profile

ProcessPhaseSignificanceMechanistic NotesSource(s)
OH OxidationAqueousA primary degradation sink in clouds/fog.Competes with direct photolysis in determining atmospheric lifetime. copernicus.orgcopernicus.org
PhotolysisAqueousCan initiate unique chemical pathways not seen in the gas phase.Importance is evaluated by comparing its rate to that of OH oxidation. copernicus.orgcopernicus.org
Keto-Enol TautomerismAqueousAffects reactivity and physical properties.Exists in equilibrium with its keto form, 3-oxobutanal. copernicus.org

Derivatives and Analogs of 3 Hydroxybut 3 En 2 One: Synthesis and Chemical Space Exploration

Synthesis of Heterocyclic Derivatives Bearing the Hydroxybutenone Moiety

The reactivity of the 1,3-dicarbonyl system inherent in the acetylacetone (B45752) tautomer of 3-hydroxybut-3-en-2-one makes it a cornerstone for the synthesis of numerous heterocyclic compounds. misuratau.edu.lynih.gov Multicomponent reactions, in particular, offer an efficient pathway to complex molecular architectures in a single step. nih.govlongdom.org

Pyrazoles: One of the most common applications of 1,3-dicarbonyl compounds is in the Knorr synthesis of pyrazoles through condensation with hydrazines. beilstein-journals.org This classic method has been adapted for multicomponent strategies to produce a wide array of substituted pyrazoles. longdom.orgbeilstein-journals.org For instance, a three-component reaction involving enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water provides a sustainable route to 1-H-pyrazole derivatives. longdom.org Another approach involves the direct synthesis of pyrazoles from esters, which proceeds through a tert-butoxide-assisted coupling to form a β-ketonitrile or α,β-alkynone intermediate, followed by condensation with hydrazine. rsc.org Research has also demonstrated the synthesis of pyrazole (B372694) derivatives tethered to the β-keto-enol moiety, such as (Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one, through the reaction of a heterocyclic carboxylate with acetone (B3395972) in the presence of sodium and toluene. nih.govmdpi.com

Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a fundamental method for synthesizing isoxazoles. misuratau.edu.lyresearchgate.net The process, first described by Claisen, involves the formation of an intermediate oxime which then cyclizes. misuratau.edu.ly Variations of this reaction, such as the 1,3-dipolar cycloaddition of nitrile oxides (generated from aldoximes) to acetylacetone, yield 4-acetyl-3-aryl-5-methyl isoxazoles in good yields. researchgate.net Furthermore, the reaction of benzylideneacetylacetone derivatives with hydroxylamine hydrochloride can lead to various isoxazoline (B3343090) derivatives, including 5-hydroxy-2-isoxazolines, depending on the reaction conditions and substituents. misuratau.edu.ly

Other Heterocycles: The versatility of the hydroxybutenone framework extends to the synthesis of other heterocyclic systems. For example, it is a precursor for creating furan, pyridine, and bicyclic nitroxide derivatives. nih.govmdpi.comnih.gov Furan-3(2H)-imine scaffolds can be synthesized from α,β-unsaturated ketones, which can be derived from 1-ethynylalcohol, through a 1,4-addition of an aniline (B41778) followed by intramolecular cyclization. nih.gov Three-component reactions using 4-hydroxypyran-2-ones, aldehydes, and pyrazole-5-amines can produce pyrazolo[3,4-b]pyridin-6(7H)-ones that incorporate the 3-hydroxybut-2-enoyl moiety. rsc.org Additionally, the condensation of acetylacetone with 2-hydroxyaminooximes can lead to the formation of imidazo[1,2-b]isoxazoles, which can be further transformed into stable bicyclic nitroxyl (B88944) radicals. nih.gov

Table 1: Examples of Synthesized Heterocyclic Derivatives

Derivative Name Starting Materials Key Reagents/Conditions Yield Reference
(Z)-1-(1.5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one Heterocyclic carboxylate, Acetone Sodium, Toluene 35% nih.govmdpi.com
4-Acetyl-3-aryl-5-methyl isoxazoles Acetylacetone, Aldoximes Chloramine-T Good researchgate.net
trans-Isoxazolidine oxime derivative 4-Nitrobenzylidene acetylacetone, Hydroxylamine hydrochloride - 38%
(Z)-5-hydroxy-2-isoxazoline 4-(N,N-dimethylamino)benzylidene acetylacetone, Hydroxylamine hydrochloride - 31%
(Z)-1-(Furan-2-yl)-3-hydroxybut-2-en-1-one Furan-2-carboxylate, Acetone Sodium, Toluene 39% mdpi.com
Pyrazolo[3,4-b]pyridin-6(7H)-ones 4-hydroxypyran-2-ones, Aldehydes, Pyrazole-5-amines Knoevenagel condensation/Michael addition - rsc.org

Macrocyclic Systems and Conjugates Incorporating this compound Frameworks

The synthesis of macrocycles—large cyclic molecules—presents unique challenges, primarily the tendency for polymerization over ring-closure. wikipedia.org However, the principles of macrocyclic stereocontrol have been successfully applied to the synthesis of various natural products. wikipedia.org

The hydroxybutenone framework can be incorporated into larger, more complex structures like macrocycles and molecular conjugates. For instance, novel [2+2] and [3+3] N-acylhydrazone-based macrocycles have been synthesized from a selection of dialdehydes and dihydrazides under thermodynamic control. rsc.org Another approach involves the creation of pseudo-natural product (PNP) macrocycles. In one study, 20-membered macrocycles were efficiently synthesized in a stereoselective one-pot procedure involving the 1,3-dipolar cycloadditions of various dipolarophiles with dimeric cinchona alkaloid-derived azomethine ylides. This method led to a collection of 163 unique macrocyclic PNPs.

In the realm of drug delivery, conjugates are of significant interest. A patent describes a multi-step synthesis for a conjugate of a cytotoxic drug, starting from 4-hydroxy-3-nitrobenzaldehyde. google.com A key intermediate, (R)-4-(1-hydroxybut-3-yn-1-yl)-2-nitrophenol, is reacted with a glucuronic acid derivative to introduce a glucuronide moiety, demonstrating the conjugation of a hydroxybutyne structure, a close relative of the hydroxybutenone framework. google.com

Table 2: Examples of Macrocycle and Conjugate Synthesis

System Type Synthetic Strategy Key Features Reference
N-Acylhydrazone Macrocycles [2+2] and [3+3] condensation of dialdehydes and dihydrazides Thermodynamic control yields triangular and rectangular shapes rsc.org
Pseudo-Natural Product Macrocycles One-pot 1,3-dipolar cycloaddition 20-membered rings with 18 stereocenters
Cytotoxic Drug Conjugate Multi-step synthesis with O-glucuronidation Links (R)-4-(1-hydroxybut-3-yn-1-yl)-2-nitrophenol to a glucuronide moiety google.com

Halogenated and Other Functionalized Derivatives

The introduction of halogen atoms and other functional groups onto the this compound scaffold expands its utility in organic synthesis, providing handles for further chemical modification, such as cross-coupling reactions.

Halogenated Derivatives: The synthesis of halogenated derivatives has been explored through various methods. For example, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one is synthesized by reacting 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) with an alkyl acetate (B1210297) in the presence of an alkaline alcoholate. google.com This bromo-derivative serves as a key intermediate in the synthesis of the anti-inflammatory drug nabumetone. google.com Another example is 1-chloro-3-hydroxybut-3-en-2-one, a known chemical compound. fluorochem.co.uk The synthesis of gem-dihalopiperidines can be achieved via a halo-aza-Prins cyclization of N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and an aldehyde, showcasing the reactivity of halogenated butene structures. researchgate.net Tandem iodocyclization of 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives provides a facile route to halogenated spiroketals under mild conditions. acs.org

Other Functionalized Derivatives: Beyond halogens, other functional groups can be introduced. The annelation reaction of 3-phenylthiobut-3-en-2-one with carvomenthone yields a phenylthio-substituted derivative, which is a precursor to the natural product 7-hydroxycalamenene. rsc.org In a different approach, a metal-free direct C-arylation of 1,3-dicarbonyl compounds has been developed. rsc.org This method was used to synthesize (Z)-3-(2-Bromo-5-hydroxy-4-methoxyphenyl)-4-hydroxypent-3-en-2-one by reacting a guaiacol (B22219) derivative with PhI(OAc)2, followed by reaction with the appropriate 1,3-dieneone. rsc.org Furthermore, the oxidation of methyl 2-hydroxybut-3-enoate with Dess-Martin periodinane yields methyl 2-oxobut-3-enoate, a related α-keto enoate that is stable for days at low temperatures. dtu.dk

Table 3: Examples of Functionalized Derivatives

Derivative Synthetic Method Key Reagents Application/Significance Reference
4-(5-Bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one Reaction of an acetylnaphthalene with an alkyl acetate Alkaline alcoholate Intermediate for Nabumetone synthesis google.com
Halogenated Spiroketals Tandem iodocyclization 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives Intermediate for further coupling reactions acs.org
8a-hydroxy-4α-isopropyl-1-methyl-6-phenylthioperhydronaphthalen-7-one Annelation reaction 3-Phenylthiobut-3-en-2-one, Carvomenthone Precursor to 7-hydroxycalamenene rsc.org
(Z)-3-(2-Bromo-5-hydroxy-4-methoxyphenyl)-4-hydroxypent-3-en-2-one Metal-free direct C-arylation Guaiacol derivative, PhI(OAc)2 Demonstrates C-C bond formation on the scaffold rsc.org
Methyl 2-oxobut-3-enoate Oxidation Methyl 2-hydroxybut-3-enoate, Dess-Martin periodinane Stable α-keto enoate for cycloadditions dtu.dk

Spectroscopic Characterization and Structural Elucidation of 3 Hydroxybut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-hydroxybut-3-en-2-one, both ¹H and ¹³C NMR spectra provide crucial data for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-hydroxybutanone, shows distinct signals that can be extrapolated to understand the enol form. In a deuterated solvent, one would expect to observe signals for the different types of protons in this compound. The methyl protons (CH₃) adjacent to the carbonyl group would typically appear as a singlet. The vinyl protons (=CH₂) would likely present as two distinct signals due to their different chemical environments, potentially showing geminal coupling. The hydroxyl proton (-OH) signal is often broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, four distinct signals are expected. The carbonyl carbon (C=O) would resonate at a characteristic downfield shift. The two sp² hybridized carbons of the double bond (C=C) would appear in the olefinic region of the spectrum. The methyl carbon (CH₃) would be observed at a more upfield chemical shift.

A derivative, (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one, has been characterized, and its NMR data provides a reference for the but-2-en-1-one core structure. dntb.gov.ua

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding. In a related compound, 4-(3-Bromophenyl)-4-hydroxybut-3-en-2-one, a strong absorption band around 3300 cm⁻¹ is observed for the O-H stretch.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl (C=O) group.

C=C Stretch: An absorption band in the region of 1600-1650 cm⁻¹ is indicative of the carbon-carbon double bond (C=C) stretching vibration.

C-O Stretch: A band in the 1050-1250 cm⁻¹ region would correspond to the C-O stretching vibration of the enol group.

Studies on related compounds like ethyl maltol (B134687) show that intramolecular hydrogen bonding can be characterized by IR spectroscopy, which would also be relevant for this compound. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₄H₆O₂), the expected monoisotopic mass is approximately 86.036779 u. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 86. Subsequent fragmentation could involve the loss of a methyl group (CH₃•) to give a peak at m/z 71, or the loss of a hydroxyl radical (•OH) resulting in a peak at m/z 69. The loss of a carbon monoxide (CO) molecule from the molecular ion would produce a peak at m/z 58. Analysis of these fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal data for a related pyrazole (B372694) derivative, (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one, has also been reported, further contributing to the understanding of the but-2-en-1-one framework in the solid state. dntb.gov.ua

Table 1: Selected Crystallographic Data for (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one iucr.orgiucr.org

ParameterValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)18.8076 (13)
b (Å)5.3007 (4)
c (Å)10.1439 (8)
β (°)103.425 (7)
Volume (ų)983.65 (13)
Z4

Chiroptical Spectroscopy (e.g., Raman Optical Activity) for Absolute Configuration

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Raman Optical Activity (ROA) is a powerful method that measures the small difference in the intensity of Raman scattering of right- and left-circularly polarized light. wikipedia.org

While this compound itself is achiral, its derivatives can be chiral. For such chiral derivatives, ROA can be employed to determine their absolute configuration. sonar.chcore.ac.uk The determination of the absolute configuration of the natural monoterpenoid, junionone, which contains a related structural motif, was achieved using ROA spectroscopy. sonar.chcore.ac.ukresearchgate.net This involves comparing the experimental ROA spectrum with that predicted by quantum chemical calculations for a given enantiomer. This powerful combination of experimental and theoretical approaches allows for the unambiguous assignment of the absolute stereochemistry.

Computational and Theoretical Chemistry Studies of 3 Hydroxybut 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 3-hydroxybut-3-en-2-one. These calculations can predict molecular geometries, orbital energies, and charge distributions, which in turn determine the molecule's reactivity and spectroscopic properties.

DFT has been employed to investigate various aspects of this compound and related compounds. For instance, DFT molecular dynamics simulations have been used to predict the photophysical properties of carbonyl compounds, including derivatives of this compound, to understand their atmospheric photolysis rates. copernicus.orgresearchgate.net Such studies are crucial for modeling the behavior of these compounds in complex environments like cloud and fog droplets. copernicus.orgresearchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for accurate predictions. These methods, along with DFT, have been used to study the conformational preferences and intramolecular interactions of similar molecules, highlighting the planarity of the core structure. nih.govresearchgate.net For example, in a related substituted compound, the this compound fragment was found to be nearly planar. nih.govresearchgate.net

The table below summarizes some of the computed properties for this compound and its tautomer, 3-hydroxybut-3-enal, available from public databases which rely on computational predictions. nih.govnih.gov

PropertyValue (this compound)Value (3-Hydroxybut-3-enal)
Molecular Formula C4H6O2C4H6O2
Molecular Weight ( g/mol ) 86.0986.09
Exact Mass (Da) 86.03677943086.036779430
XLogP3-AA 0.4-0.1
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 12
Topological Polar Surface Area (Ų) 37.337.3
Heavy Atom Count 66
Complexity 83.565.9

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. These simulations can reveal the flexibility of the molecule and the preferred orientations of its functional groups.

While specific MD studies focusing solely on this compound are not extensively detailed in the provided results, the application of MD to similar systems highlights its utility. For example, MD simulations have been used to analyze the temperature-dependent behavior of related compounds. researchgate.net Conformational analysis, often coupled with quantum chemical calculations, helps in identifying the most stable conformers. For a substituted version of this compound, it was determined that the molecule exists in the enol form in the solid state and is nearly co-planar. nih.govresearchgate.net This planarity is a key feature of its conformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic environments.

For derivatives of this compound, computational methods have been used to aid in the interpretation of experimental spectra. For example, in a study of various carbonyl compounds, DFT was used to predict electronic absorption spectra to understand their photophysical properties. copernicus.org The calculated spectra help to identify which compounds may have significant aqueous photolysis rates. copernicus.org While detailed spectroscopic predictions for the parent this compound are not available in the provided results, the methodologies are well-established.

Reaction Pathway Analysis and Transition State Elucidation

Theoretical calculations are instrumental in mapping out reaction pathways and identifying the structures of high-energy transition states, which are transient and difficult to observe experimentally. This information is key to understanding reaction mechanisms and kinetics.

Studies on related systems provide insight into the types of reactions this compound might undergo. For instance, the reaction of a Criegee intermediate with formic acid was investigated using high-level theory, revealing a pathway leading to a functionalized hydroperoxide adduct. rsc.org In another example, the final step of the methylerythritol phosphate (B84403) isoprenoid biosynthesis pathway, catalyzed by the IspH enzyme, involves a substrate that is structurally related to this compound. rcsb.org X-ray crystallography and spectroscopy, complemented by theoretical understanding, revealed an unexpected hydration reaction of acetylenes proceeding through an enolate intermediate. rcsb.org Such studies highlight the power of computational chemistry in elucidating complex reaction mechanisms.

Thermochemical Properties and Stability Investigations

Computational chemistry provides a robust framework for calculating thermochemical properties such as heat of formation, enthalpy, and Gibbs free energy. These properties are essential for determining the relative stability of different isomers and predicting the thermodynamic feasibility of reactions.

A study on ketene (B1206846) dimers and related structures utilized the CBS-Q multilevel procedure and statistical thermodynamics to calculate the thermochemical properties of various cyclic and acyclic compounds. acs.org This research aimed to analyze the relative stability of these compounds and expand the group additivity value (GAV) methodology for estimating thermochemical properties. acs.org While this compound itself was not the primary focus, the study included related structures and demonstrated the accuracy of theoretical methods in reproducing experimental thermochemical data. acs.org Such computational approaches are vital for understanding the thermodynamic control of reactions, for instance, in determining the major products of ketene dimerization in the gas phase. acs.org

Catalysis Involving 3 Hydroxybut 3 En 2 One As a Substrate or Product

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts are crucial for the selective hydrogenation of α,β-unsaturated ketones like 3-hydroxybut-3-en-2-one and its parent compound, acetylacetone (B45752). These solid-phase catalysts are favored in industrial applications due to their ease of separation and recyclability.

The hydrogenation of acetylacetone can proceed stepwise to first form 4-hydroxy-2-pentanone and subsequently 2,4-pentanediol. The choice of catalyst and reaction conditions determines the selectivity towards either the C=C or C=O bond. Raney Nickel (Ra-Ni) is a classic heterogeneous catalyst used for these transformations. For instance, the hydrogenation of the Knoevenagel condensates of acetylacetone with aldehydes over Raney Nickel selectively reduces the carbon-carbon double bond, yielding 3-substituted 2,4-pentanediones. oup.com

Modified Raney Nickel catalysts, particularly those modified with tartaric acid and sodium bromide (TA-NaBr-MRNi), have demonstrated high enantioselectivity in the hydrogenation of β-ketoesters and diketones. shokubai.orgresearchgate.net These systems can achieve high enantiomeric excess (ee) for the corresponding alcohol products, even under low hydrogen pressures. shokubai.org The stereochemical outcome is governed by the interaction between the chiral modifier adsorbed on the catalyst surface and the substrate, such as the enol tautomer of acetylacetone. gla.ac.uk

Supported transition metal catalysts, including platinum, palladium, rhodium, and ruthenium on supports like activated carbon or alumina, are also employed. researchgate.netelsevierpure.com In the hydrogenation of diketones, palladium catalysts have shown high selectivity towards the intermediate hydroxyketone, while ruthenium is more selective towards the diol. researchgate.net The high selectivity of palladium is attributed to a weaker interaction with the intermediate product and its efficiency in reducing any C=C double bonds present from the keto-enol tautomerism. researchgate.net Metal-organic frameworks (MOFs) have also been used to generate and stabilize dinickel active sites for the selective hydrogenation of C=C bonds in α,β-unsaturated ketones. nih.gov

Table 1: Heterogeneous Catalysts in Selective Hydrogenation

Catalyst SystemSubstrate TypePrimary ProductKey FindingReference
Raney Nickel (Ra-Ni)Knoevenagel condensates of acetylacetone3-Substituted 2,4-pentanedionesSelective C=C bond hydrogenation. oup.com
Tartaric Acid-NaBr-Modified Ra-Niβ-Ketoesters / AcetylacetoneChiral hydroxybutanoates / Chiral diolsHigh enantioselectivity (up to 92% ee) under low H2 pressure. shokubai.org
Pd/Cα-Diketonesα-HydroxyketonesHigh selectivity towards the intermediate hydroxyketone. researchgate.net
Ru/Cα-DiketonesVicinal diolsHigh selectivity towards the fully hydrogenated diol. researchgate.net
MOF-NiH (Dinickel)α,β-Unsaturated ketonesSaturated ketonesSelective hydrogenation of C=C bonds. nih.gov

Homogeneous Catalysis in Organic Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions for reactions involving enones and related structures. Transition metals like palladium and gold are at the forefront of this research.

Palladium(II) complexes, such as Pd(PhCN)₂Cl₂, catalyze the hydroamidation of enones, an aza-Michael reaction with amides, under mild, solvent-free conditions to produce β-amidoketones. thieme-connect.com Palladium catalysts are also instrumental in the direct dehydrogenation of cyclic ketones to form enones, with systems like Pd(DMSO)₂(TFA)₂ using oxygen as the oxidant. nih.govorganic-chemistry.org This provides a direct route to α,β-unsaturated systems from their saturated counterparts. Furthermore, palladium-catalyzed oxidative functionalization of alkynes can generate α-acetoxylated enones in a single step, where DMSO acts as the oxygen source. nih.gov

Cationic gold(I) catalysts, often generated from a combination of a gold(I) precursor like (p-CF₃C₆H₄)₃PAuCl and a silver salt such as AgOTf, are highly effective in the intramolecular cyclization of γ-hydroxyalkynones. organic-chemistry.orgnih.govacs.orgacs.org This reaction provides an efficient route to substituted 3(2H)-furanones, which are important structural motifs in natural products. acs.org The reaction proceeds under mild conditions with high yields (55-94%) and can be applied to a wide range of substrates. nih.govacs.org

In some synthetic pathways, the sodium salt of 4-hydroxybut-3-en-2-one is used as a nucleophile. For example, it reacts with N-arylsulfonohydrazides in the presence of piperidine (B6355638) acetate (B1210297) to form N-arylsulfonylpyridone derivatives. nih.gov

Table 2: Homogeneous Catalysis Examples

Catalyst SystemReaction TypeSubstrate/ReactantProductReference
Pd(PhCN)₂Cl₂Hydroamidation (Aza-Michael)Enones and Amidesβ-Amidoketones thieme-connect.com
Pd(DMSO)₂(TFA)₂ / O₂Aerobic DehydrogenationCyclic KetonesCyclic Enones nih.govorganic-chemistry.org
(p-CF₃C₆H₄)₃PAuCl / AgOTfIntramolecular Cyclizationγ-Hydroxyalkynones3(2H)-Furanones organic-chemistry.orgnih.govacs.org
Piperidine AcetateCyclocondensationSodium salt of 4-hydroxybut-3-en-2-oneN-Arylsulfonylpyridones nih.gov

Biocatalysis and Enzyme-Assisted Reactions

Biocatalysis offers a green and highly selective alternative for chemical synthesis, often providing access to chiral molecules with high enantiomeric purity. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant for the transformation of ketones like this compound.

The enantioselective reduction of β-keto esters and ketones is a well-established application of biocatalysis. google.com KREDs and ADHs, often from microorganisms like Corynebacterium and Thermoanaerobium brockii, can reduce the carbonyl group to a hydroxyl group with high stereoselectivity. google.comacs.org These enzymatic reductions can be part of dynamic kinetic resolution (DKR) processes, where a racemic starting material is converted into a single, enantiopure stereoisomer of the product in high yield. thieme-connect.com For instance, various ketoreductases have been used to catalyze the DKR of β-keto thioesters to produce all four possible stereoisomers of the corresponding hydroxy products with high isomeric percentages. thieme-connect.com

Organisms from the genus Corynebacterium are a known source of robust dehydrogenases used in biocatalysis. acs.org For example, an ADH from Corynebacterium glutamicum has been studied and engineered for improved catalytic activity in ketone reduction. researchgate.net These enzymes are also involved in the reductive amination of ketones, a key step in the synthesis of chiral amines. researchgate.netdntb.gov.ua While direct biocatalytic routes starting from this compound are specific, the principles established with related β-dicarbonyl and β-keto ester substrates are directly applicable.

Table 3: Enzymes in Reactions Relevant to this compound

Enzyme ClassSource Organism (Example)Reaction TypeKey FeatureReference
Ketoreductase (KRED)Commercial/EngineeredAsymmetric Reduction / DKRProduces chiral alcohols from prochiral ketones. google.comthieme-connect.com
Alcohol Dehydrogenase (ADH)Corynebacterium glutamicumAsymmetric Ketone ReductionCan be engineered for enhanced activity. researchgate.net
Alcohol Dehydrogenase (ADH)Rhodococcus ruberAsymmetric Transfer HydrogenationUses a sacrificial alcohol (e.g., 2-propanol) as a hydride source. acs.org

Nano-Hybrid Catalysts in Multiphase Systems

Nano-hybrid catalysts, which combine the properties of nanomaterials with catalytically active species, are gaining prominence in multiphase systems. These systems are particularly effective for cascade reactions where reactants and products may have different solubilities. Materials like carbon nanotubes (CNTs), magnetic nanoparticles (e.g., Fe₃O₄), and metal-organic frameworks (MOFs) serve as robust supports. frontiersin.orgnih.govresearchgate.netresearchgate.net

CNTs functionalized with basic oxides (e.g., MgO) have been used to both stabilize water/oil emulsions and catalyze aldol (B89426) condensation reactions at the interface. ou.edu This approach enhances conversion rates compared to single-phase systems. By further metallizing these nanohybrids with palladium or platinum, subsequent hydrogenation of the oil-soluble condensation products can be achieved in the same system. ou.edu Bifunctional palladium hybrid organosiliceous catalysts, containing both amine groups and Pd nanoparticles, have been developed for tandem aldol condensation-hydrogenation reactions. cardiff.ac.uk

Magnetic nanoparticles (MNPs) offer a significant advantage in catalyst recovery. Core-shell structures, such as Fe₃O₄@SiO₂, can be functionalized with acidic or basic groups to create highly efficient and recyclable catalysts. For example, a Wells-Dawson heteropolyacid supported on functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@ADMPT/H₆P₂W₁₈O₆₂) acts as a potent Lewis acid catalyst for the one-pot synthesis of 1,4-dihydropyridines. scilit.com In this reaction, an intermediate derived from ethyl acetoacetate, 4-ethoxy-4-hydroxybut-3-en-2-one, is formed in situ.

Hybrid catalysts based on MOFs, such as Zr-MOF-808 supported on mesoporous silica, have shown high activity and stability in the aldol condensation of biomass-derived aldehydes with ketones. urjc.es These materials provide well-dispersed, highly acidic sites that are more effective than the unsupported MOF. urjc.es

Table 4: Nano-Hybrid Catalysts and Their Applications

Nano-Hybrid CatalystReaction TypeSystem TypeKey AdvantageReference
CNT/MgOAldol CondensationWater/oil emulsionActs as both catalyst and emulsifier, enhancing conversion. ou.edu
Fe₃O₄@SiO₂@ADMPT/H₆P₂W₁₈O₆₂Hantzsch Dihydropyridine SynthesisOne-pot reactionMagnetically recoverable, highly active Lewis acid catalyst. scilit.com
Zr-MOF-808/SilicaAldol CondensationBatch reactionHigh activity and improved stability over unsupported MOF. urjc.es
Pd/MCM-41 with propylamine (B44156) groupsTandem Aldol Condensation/HydrogenationFixed-bed reactorBifunctional catalyst for cascade reactions. cardiff.ac.uk

Biological and Environmental Research on 3 Hydroxybut 3 En 2 One and Its Biologically Relevant Analogs

Metabolic Pathways and Biotransformations in Chemical Biology

3-Hydroxybut-3-en-2-one and its isomers are involved in several metabolic and biotransformation pathways, often appearing as intermediates or products of xenobiotic metabolism. In mammalian systems, the isomer 1-hydroxybut-3-en-2-one (B1253473) is a recognized metabolite of chloroprene (B89495) (2-chloro-1,3-butadiene). nih.gov Studies using liver microsomes from rats, mice, and humans have shown that cytochrome P450 enzymes oxidize chloroprene to reactive epoxides, such as 2-chloro-2-ethenyloxirane. nih.govnih.govacs.org This epoxide is highly unstable and rapidly hydrolyzes or rearranges to form more stable products, including 1-hydroxybut-3-en-2-one. acs.orgncl.ac.uk

This metabolic conversion is a significant pathway for the detoxification of chloroprene's reactive intermediates. However, 1-hydroxybut-3-en-2-one itself is subject to further biotransformation. In the presence of glutathione (B108866) (GSH), it undergoes rapid conjugation, a common phase II metabolic reaction that increases water solubility and facilitates excretion. acs.orgncl.ac.uk When microsomal incubations are supplemented with glutathione, 1-hydroxybut-3-en-2-one is often not detected, highlighting the efficiency of this conjugation pathway. acs.orgncl.ac.uk

Microbial systems also demonstrate the capacity to produce and transform related structures. For instance, the endophytic fungus Penicillium crustosum has been used to biotransform gentiopicroside, a natural iridoid. This process yields several metabolites, including analogs containing a 1-hydroxybut-3-en-2-yl moiety, such as (Z)-4-(1-hydroxybut-3-en-2-yl)-5,6-dihydropyran-2-one and its (E) isomer. asm.org This demonstrates that fungal enzyme systems can generate complex molecules featuring the core structure of a hydroxybutenone derivative.

Parent Compound Metabolizing System Resulting Analog/Product Pathway Type
ChloropreneRat, mouse, and human liver microsomes1-Hydroxybut-3-en-2-oneOxidation and hydrolysis nih.govnih.govacs.org
1-Hydroxybut-3-en-2-oneLiver microsomes with GSHGlutathione conjugateConjugation acs.orgncl.ac.uk
GentiopicrosidePenicillium crustosum (endophytic fungus)(Z)- and (E)-4-(1-hydroxybut-3-en-2-yl)-5,6-dihydropyran-2-oneDeglycosylation and rearrangement asm.org

Interactions with Biomolecules and Enzymes (e.g., Active Site Labeling)

The chemical structure of this compound and its analogs, particularly the α,β-unsaturated ketone system, makes them reactive towards biological nucleophiles like amino acid residues in proteins and nucleic acids. The isomer, 1-hydroxybut-3-en-2-one, is a known active-site labeling agent for certain enzymes.

It has been specifically identified as an irreversible inhibitor of fructose (B13574) 1,6-bisphosphate aldolase. The mechanism of inhibition involves a Michael addition reaction, where a nucleophilic residue in the enzyme's active site attacks the β-carbon of the vinyl group. The binding is characterized by a dissociation constant (K_D) of 99 μM, and its inactivation effect can be competitively inhibited by the enzyme's natural substrate, dihydroxyacetone phosphate (B84403) (K_I = 4.5 μM), confirming its interaction at the active site.

The high reactivity of these compounds is also evident in their interaction with glutathione, a key cellular antioxidant and detoxifying agent. The rapid conjugation of 1-hydroxybut-3-en-2-one with glutathione in microsomal preparations is a clear example of its interaction with a critical biomolecule. acs.orgncl.ac.uk Furthermore, related metabolites derived from xenobiotics can form adducts with DNA. For example, (Z)-2-chlorobut-2-en-1-al, another metabolite of chloroprene, reacts with 2'-deoxyadenosine (B1664071) to form stable DNA adducts. nih.gov Similarly, adducts containing a 2-hydroxybut-3-en-1-yl group have been identified on formamidopyrimidine-dG in human cells exposed to 1,3-butadiene, demonstrating the potential for such structures to modify genetic material. acs.org

Compound/Analog Biomolecule Target Type of Interaction Significance
1-Hydroxybut-3-en-2-oneFructose 1,6-bisphosphate aldolaseIrreversible inhibition (Michael addition)Active site labeling
1-Hydroxybut-3-en-2-oneGlutathione (GSH)Covalent conjugationDetoxification pathway acs.orgncl.ac.uk
(Z)-2-chlorobut-2-en-1-al2'-deoxyadenosine (in DNA)Adduct formationPotential for genotoxicity nih.gov
N-(2-hydroxybut-3-en-1-yl) moietyFormamidopyrimidine-dG (in DNA)Adduct formationBiomarker of exposure acs.org

Role as a Biosynthetic Intermediate or Degradation Product

This compound and its isomer 1-hydroxybut-3-en-2-one are recognized primarily as degradation products in metabolic pathways. As discussed, 1-hydroxybut-3-en-2-one is a prominent degradation product of 2-chloro-2-ethenyloxirane, an unstable epoxide metabolite formed during the metabolism of chloroprene in mammals. nih.govnih.govncl.ac.uk Its formation is a key step in the metabolic cascade that processes the initial xenobiotic.

In addition to xenobiotic metabolism, these compounds can arise from natural sources. For example, 1-hydroxybut-3-en-2-one has been identified as a constituent in extracts from the berries of Juniperus communis L. (common juniper). nih.govmdpi.com This suggests it may be a natural plant product or a degradation product of more complex molecules within the plant tissue.

Derivatives of this compound also serve as crucial synthetic intermediates in the preparation of pharmaceuticals. A notable example is 4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one, which is a key intermediate in a synthetic route to Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Similarly, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one is an intermediate in an alternative synthesis of the same drug. google.com While not a biosynthetic intermediate in a living organism, its role in chemo-enzymatic or purely chemical synthesis pathways highlights its utility as a building block for biologically active molecules.

In Vitro Biological Activity Studies (e.g., Antifungal, Antiproliferative, Antioxidant Activity)

Various derivatives of this compound have been synthesized and evaluated for a range of in vitro biological activities, owing to the reactive pharmacophore provided by the β-hydroxy enone group.

Antifungal Activity: Several studies have focused on the antifungal properties of compounds containing the 3-hydroxy-1-propen-1-one skeleton. Analogs where the enone is attached to a pyrazole (B372694) ring, such as (Z)-1-(1,5-Dimethyl-1H-pyrazole-3-yl)-3-hydroxybut-2-en-1-one, have been tested against Fusarium oxysporum f. sp. albedinis, the pathogen causing Bayoud disease in date palms. mdpi.comnih.gov These compounds exhibit antifungal activity, which is attributed to the pharmacophore sites created by the nitrogen and oxygen atoms. mdpi.comnih.gov Another derivative, (Z)-3-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, showed moderate activity against the same fungal strain, with an inhibition percentage of 46%. researchgate.net

Antiproliferative Activity: The potential for these structures to serve as anticancer agents has also been explored. Heterocyclic analogs of ceramide, specifically 3-alkanoyl-4-(1-hydroxy-2-enyl)-oxazolidin-2-ones, have demonstrated antileukemic activity against human leukemia HL-60 cells. bioorg.org Some of these compounds were more potent than natural C2-ceramide, inducing cell death via caspase activation. bioorg.org In the field of organometallic chemistry, an iridium(III) complex containing a 1-(3-fluorophenyl)-3-hydroxybut-2-en-1-oate ligand was synthesized and tested for antiproliferative effects, though it did not show enhanced activity compared to related compounds. rsc.org

Antioxidant Activity: The antioxidant potential of this class of compounds is often linked to the chalcone (B49325) family, which shares a similar enone structure. The presence of 1-hydroxybut-3-en-2-one in Juniperus communis berry extracts, which exhibit significant antioxidant activity, suggests a potential contribution to this effect. nih.govmdpi.com

Compound/Analog Biological Activity Test System/Target Key Finding
(Z)-1-(1.5-Dimethyl-1H-pyrazole-3-yl)-3-hydroxybut-2-en-1-oneAntifungalFusarium oxysporum f. sp. albedinisPossesses antifungal pharmacophore sites mdpi.comnih.gov
(Z)-3-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-oneAntifungalFusarium oxysporum f. sp. albedinisModerate inhibition (46%) researchgate.net
3-Alkanoyl-4-(1-hydroxy-2-enyl)-oxazolidin-2-onesAntiproliferativeHuman leukemia HL-60 cellsInduced caspase-mediated cell death bioorg.org
Iridium(III) complex of 1-(3-fluorophenyl)-3-hydroxybut-2-en-1-oateAntiproliferativeCancer cell linesDid not show improved activity over analogs rsc.org
Juniperus communis extracts (containing 1-hydroxybut-3-en-2-one)AntioxidantChemiluminescence and radical scavenging assaysExtracts showed high antioxidant capacity mdpi.com

Environmental Fate and Degradation Mechanisms

Information on the specific environmental fate of this compound in soil, water, or air is limited. However, its role in atmospheric chemistry and biological detoxification provides insight into its potential degradation pathways.

In the atmosphere, the formation of 1-hydroxybut-3-en-2-one (often abbreviated MVKOH in atmospheric models) has been considered as a potential product of the oxidation of biogenic volatile organic compounds like isoprene (B109036). copernicus.org However, some studies have found no direct evidence for its formation from isoprene oxidation, suggesting its atmospheric role may be minor or linked to other precursors. copernicus.org If present in the atmosphere, it would likely be subject to rapid degradation by photolysis or reaction with hydroxyl radicals, typical fates for volatile organic compounds with double bonds and hydroxyl groups.

In biological systems, which can be considered a micro-environment, the primary degradation mechanism identified is detoxification via conjugation. As established from in vitro metabolism studies, 1-hydroxybut-3-en-2-one is rapidly conjugated with glutathione. acs.orgncl.ac.uk This reaction, catalyzed by glutathione S-transferases, represents a major pathway for its elimination from an organism. This efficient enzymatic detoxification suggests that if the compound were to enter other biological systems in the environment, a similar biodegradation pathway involving conjugation with available thiols could occur, preventing its persistence.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxybut-3-en-2-one, and how do reaction conditions influence yield?

Methodological Answer: this compound is commonly synthesized via acid-catalyzed dehydration of dihydroxyacetone or oxidation of 3-hydroxybutyraldehyde. Key variables include:

  • Catalyst selection : Sulfuric acid vs. enzymatic catalysts (e.g., lipases), impacting enantiomeric purity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may introduce side reactions .
  • Temperature control : Excess heat promotes undesired polymerization; yields drop above 60°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

  • NMR : ¹H NMR reveals keto-enol tautomerism via shifts at δ 2.3 (keto carbonyl) and δ 5.1 (enol proton) .
  • IR : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 101.1 .

Critical Consideration : Crystallography may fail due to low melting point (∼45°C); use low-temperature XRD for solid-state analysis .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic conditions (pH <5) : Accelerate keto-enol tautomerism, favoring the enol form but increasing decomposition via hydrolysis .
  • Neutral/basic conditions (pH 7–9) : Stabilize the keto form; however, prolonged storage induces dimerization (observe via UV-Vis at 280 nm) .

Experimental Design : Use buffered solutions (pH 3–9) and track degradation via HPLC every 24 hours .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in Maillard reaction pathways?

Methodological Answer: this compound acts as a reactive intermediate in Strecker degradation. Key steps:

Nucleophilic attack by amino acids (e.g., lysine) at the carbonyl group.

Formation of Schiff bases, leading to pyrazines and furans .

Data Contradiction Analysis : Some studies report accelerated Maillard activity in nonpolar solvents, conflicting with aqueous-phase models. Resolve by comparing activation energies via DFT calculations .

Q. How can computational chemistry resolve discrepancies in reported tautomeric equilibrium constants?

Methodological Answer:

  • DFT Studies : Calculate Gibbs free energy differences (ΔG) between keto and enol forms. Solvent effects (e.g., water vs. DMSO) shift equilibrium .
  • Contradictions : Experimental values vary due to solvent polarity and temperature. Reconcile via MD simulations with explicit solvent models .

Q. What strategies mitigate analytical interference from this compound’s degradation products?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and 0.1% TFA in mobile phase to separate degradation peaks .
  • Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to stabilize enolic forms for GC-MS analysis .

Validation : Compare spiked samples with pure standards; quantify recovery rates (target: >90%) .

Q. How do substituents on the α-carbon influence the compound’s reactivity in organic synthesis?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) : Stabilize enolate intermediates, enhancing nucleophilic reactivity .
  • Steric hindrance (e.g., -CH₃) : Reduce reaction rates in Diels-Alder cycloadditions by 40–60% .

Experimental Design : Synthesize derivatives (e.g., 3-hydroxy-3-methylbut-2-en-1-one) and compare kinetics via stopped-flow spectroscopy .

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves (tested for permeation time >8 hours) and sealed goggles .
  • Ventilation : Use fume hoods during synthesis; monitor airborne concentrations with OSHA-compliant sensors .

Critical Note : Avoid latex gloves—degradation products may penetrate within 30 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.